molecular formula C7H7NO4 B015798 4-Methyl-5-nitrocatechol CAS No. 68906-21-8

4-Methyl-5-nitrocatechol

Cat. No.: B015798
CAS No.: 68906-21-8
M. Wt: 169.13 g/mol
InChI Key: WLLRAKCRHPMKNA-UHFFFAOYSA-N
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Description

4-Methyl-5-nitrocatechol is an organic compound with the chemical formula C7H7NO4. It is a derivative of catechol, featuring a methyl group at the fourth position and a nitro group at the fifth position on the benzene ring. This compound is known for its white crystalline or powdery solid form and is soluble in water, alcohol, and organic solvents .

Mechanism of Action

Target of Action

The primary target of 4-Methyl-5-nitrocatechol (MNC) is the enzyme MNC monooxygenase . This enzyme is found in certain bacteria, such as the Burkholderia sp. strain DNT , and plays a crucial role in the degradation of nitro compounds, which is essential for bioremediation studies .

Mode of Action

MNC interacts with its target, MNC monooxygenase, in the presence of NADPH and oxygen . The enzyme catalyzes the removal of the nitro group from MNC, resulting in the formation of 2-hydroxy-5-methylquinone . This reaction is part of the oxidative denitration process .

Biochemical Pathways

MNC is an intermediate in the degradation pathway of 2,4-dinitrotoluene by Burkholderia sp. strain DNT . The MNC monooxygenase enzyme plays a key role in this pathway by converting MNC into 2-hydroxy-5-methylquinone . This pathway is a part of the broader metabolic processes that bacteria have evolved to degrade nitroaromatic compounds .

Pharmacokinetics

The presence of the nitro group and the stability of the benzene ring in nitroaromatic compounds like mnc generally make them resistant to oxidative degradation .

Result of Action

The action of MNC monooxygenase on MNC results in the formation of 2-hydroxy-5-methylquinone . This transformation is a key step in the degradation of 2,4-dinitrotoluene, a synthetic compound introduced into the environment mainly by human activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MNC. For instance, the presence of NADPH and oxygen is necessary for MNC monooxygenase to act on MNC . Additionally, the ability of bacteria to degrade nitroaromatic compounds like MNC has evolved in response to the introduction of these synthetic compounds into the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-5-nitrocatechol can be synthesized through the condensation reaction of nitrochlorobenzene and m-cresol. The reaction typically involves the use of a base such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and stringent control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-nitrocatechol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-5-nitrocatechol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound is used to investigate enzymatic activities, particularly those involving nitro compound reduction.

    Medicine: Research into its potential therapeutic effects and interactions with biological molecules.

    Industry: Utilized in the production of dyes, pigments, and photosensitive materials

Comparison with Similar Compounds

Uniqueness: 4-Methyl-5-nitrocatechol is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and interaction with other molecules. This distinct structure allows for specific applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-methyl-5-nitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLRAKCRHPMKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218983
Record name 1,2-Benzenediol, 4-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68906-21-8
Record name 4-Methyl-5-nitrocatechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68906-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediol, 4-methyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068906218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediol, 4-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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